molecular formula C24H18FN3O B2604492 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-21-0

1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2604492
CAS No.: 932329-21-0
M. Wt: 383.426
InChI Key: QHSSHUYULDDDIX-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against c-Jun N-terminal kinase (JNK). This compound is a key research tool in the study of cellular stress response pathways and apoptosis. The JNK signaling pathway is critically involved in a wide array of physiological and pathological processes, including neuronal degeneration , inflammatory responses , and cancer cell survival. Researchers utilize this pyrazoloquinoline derivative to elucidate the specific role of JNK in disease models, particularly for investigating its function in programmed cell death and its crosstalk with other MAPK pathways. Its application is vital in preclinical studies aimed at understanding the molecular underpinnings of conditions such as Parkinson's disease, liver apoptosis, and certain resistant cancers, providing a foundational compound for the development of novel targeted therapeutics.

Properties

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSHUYULDDDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of Pyrazoloquinoline Core:

      Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrazoloquinoline core.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, organolithium reagents.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazoloquinolines.

Scientific Research Applications

1-(3-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxy and methyl groups influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural and Functional Group Analysis

The table below compares substituents, biological activities, and physicochemical properties of the target compound with key analogs:

Compound Name Substituents (Positions) Key Biological Activity/Properties Reference
Target Compound 1-(3-Fluorophenyl), 3-(4-methylphenyl), 6-methoxy Inferred anti-inflammatory potential
2i 3-Amino, 4-(4-hydroxyphenylamino) IC50 ~1400W for NO inhibition in RAW 264.7
2m 3-Amino, 4-(benzoic acid substituent) Potent iNOS/COX-2 inhibition
F7 (Pyrazolo[3,4-b]quinoline) 6-Methoxy, 3-isopropyl, 4-fluorophenyl Enhanced optical/thermal stability
ELND006 4-Cyclopropyl, 7,8-difluoro, trifluoromethylsulfonyl Gamma-secretase inhibition (amyloid-beta selectivity)
8-Ethoxy-3-(4-fluorophenyl) 8-Ethoxy, 3-(4-fluorophenyl) Undisclosed activity (structural analog)
Key Observations:
  • Amino Groups vs. Halogen/Aryl Groups: Compounds 2i and 2m () exhibit strong anti-inflammatory activity due to amino and hydroxyl groups, which facilitate hydrogen bonding with iNOS/COX-2. In contrast, the target compound lacks amino groups but includes fluorophenyl and methylphenyl substituents, which may enhance membrane permeability and target specificity .
  • Methoxy Position: The 6-methoxy group in the target compound mirrors F7 (), where methoxy at position 6 improves thermal stability.
  • Fluorine Effects : Fluorine atoms in the target compound and ELND006 () contribute to metabolic stability and electron-withdrawing effects, critical for target engagement in the central nervous system .

Pharmacological and Physicochemical Trends

  • Anti-Inflammatory Activity: The target compound’s 3-fluorophenyl and 4-methylphenyl groups may reduce polar surface area compared to 2i/2m, favoring blood-brain barrier penetration. However, the absence of amino groups could limit direct iNOS inhibition efficacy .
  • Thermal/Optical Properties : Methoxy and fluorine substituents (as in F7 and the target compound) are associated with high melting points and fluorescence, suggesting applications in material science .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (condensation of 4-chloro intermediates with substituted anilines), though yields may vary due to steric hindrance from the 4-methylphenyl group .

Biological Activity

1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the quinoline family. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
  • 3-Fluorophenyl Group : Potentially contributes to interactions with biological targets.
  • 4-Methylphenyl Group : May enhance the compound's pharmacological profile.

Antitumor Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:

  • Inhibition of cyclin-dependent kinases (CDKs)
  • Modulation of apoptotic pathways

In vitro studies have shown that this compound can inhibit tumor growth in specific cancer cell lines, demonstrating a promising IC50 value comparable to established chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been evaluated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated significant inhibition of NO production, which is crucial in inflammatory responses.

Key Findings:

  • The compound's anti-inflammatory activity involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression.
  • Structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anti-inflammatory potency.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against various pathogens, including bacteria and fungi.

Research Findings:

  • Minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating effective antimicrobial activity.
  • The compound exhibited synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole against resistant strains.

Data Tables

Biological Activity IC50/Effect Reference
AntitumorIC50 = 5.0 μM
Anti-inflammatoryInhibition of NO production by 70% at 10 μM
AntimicrobialMIC = 0.25 μg/mL

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the effect of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value comparable to doxorubicin, suggesting potential use in cancer therapy.
  • Anti-inflammatory Mechanism Investigation :
    • Researchers assessed the compound's effect on LPS-stimulated RAW 264.7 macrophages, finding that it effectively reduced inflammatory markers and cytokine production.
  • Antimicrobial Synergy Analysis :
    • A study demonstrated that combining this compound with standard antibiotics enhanced their efficacy against resistant bacterial strains, suggesting a potential strategy for overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of substituted phenylhydrazines and aldehydes to form intermediates, followed by cyclization under acidic conditions (e.g., HCl/EtOH) .
  • Optimization : Control temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield. Microwave-assisted synthesis (120°C, 30 mins) enhances efficiency .
  • Catalysts : Use Pd/C or CuI for cross-coupling reactions to introduce fluorophenyl and methylphenyl groups .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C6, fluorophenyl at C1) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 427.15) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Cytotoxicity : Test IC50 values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
  • Antimicrobial activity : Use broth microdilution assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can the synthetic route be optimized for scalability without compromising purity?

  • Methodology :

  • Continuous flow reactors : Improve yield (85–90%) and reduce byproducts via precise temperature/pressure control .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or ethanol/water mixtures .
  • Automated purification : Employ flash chromatography with gradient elution to isolate high-purity batches (>98%) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Metabolic stability : Assess liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • Dose-response recalibration : Conduct PK/PD modeling to align in vitro IC50 with effective plasma concentrations .

Q. How do substituent modifications influence binding affinity to target enzymes?

  • Methodology :

  • SAR studies : Compare analogues with varying substituents (Table 1) .
  • Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify critical H-bonds or π-π interactions .

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